molecular formula C19H14N2O2 B12563887 3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one CAS No. 144098-65-7

3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one

Cat. No.: B12563887
CAS No.: 144098-65-7
M. Wt: 302.3 g/mol
InChI Key: IVZCXIOICQBJSH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a quinazolinone core with a hydroxy group at the 3-position and a naphthalen-1-ylmethyl substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Naphthalen-1-ylmethyl Group: The naphthalen-1-ylmethyl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one is unique due to the presence of both the hydroxy group and the naphthalen-1-ylmethyl substituent. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

144098-65-7

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

3-hydroxy-2-(naphthalen-1-ylmethyl)quinazolin-4-one

InChI

InChI=1S/C19H14N2O2/c22-19-16-10-3-4-11-17(16)20-18(21(19)23)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11,23H,12H2

InChI Key

IVZCXIOICQBJSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4C(=O)N3O

Origin of Product

United States

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